Sodium lauroyl glutamate

Catalog No.
S543527
CAS No.
29923-31-7
M.F
C17H30NNaO5
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium lauroyl glutamate

CAS Number

29923-31-7

Product Name

Sodium lauroyl glutamate

IUPAC Name

sodium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate

Molecular Formula

C17H30NNaO5

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/t14-;/m0./s1

InChI Key

IWIUXJGIDSGWDN-UQKRIMTDSA-M

SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

N-dodecanoyl-L-glutamic acid, N-dodecanoylglutamic acid, N-dodecanoylglutamic acid, (DL)-isomer, sodium salt, N-dodecanoylglutamic acid, (L)-isomer, N-dodecanoylglutamic acid, ammonium salt, N-dodecanoylglutamic acid, calcium salt (2:1), N-dodecanoylglutamic acid, disodium salt, N-dodecanoylglutamic acid, monolithium salt, N-dodecanoylglutamic acid, monopotassium salt, N-dodecanoylglutamic acid, monosodium salt, N-dodecanoylglutamic acid, potassium salt, N-dodecanoylglutamic acid, sodium salt, N-dodecanoylglutamic acid, sodium salt (2:3), N-lauroylglutamic acid, SDGlu, sodium N-dodecanoyl-L-glutamate, sodium N-lauroyl-L-glutamate

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium lauroyl glutamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Cassiterite Flotation

Phase Behavior Study

Compounding with Cationic Cellulose

Enhanced Oil Recovery

Green Surfactants for Industrial Applications

Sodium lauroyl glutamate is an amino acid-based surfactant derived from lauric acid and glutamic acid. Its chemical formula is C₁₇H₃₀NNaO₅, and it is recognized for its mildness and effectiveness as a cleansing agent. The compound appears as a white to light yellow powder and is often used in personal care products due to its excellent foaming properties and low irritation potential on the skin . Sodium lauroyl glutamate is biodegradable, making it an environmentally friendly choice in formulations.

As a surfactant, SLG reduces surface tension between water and oil, allowing for dirt and oil removal during cleansing. The mildness is attributed to the zwitterionic nature of the molecule (having both positive and negative charges) at a specific pH range, minimizing irritation to the skin.

SLG is generally considered safe for topical use. Studies suggest low irritation potential and good biodegradability []. However, limited research exists on its potential for allergic reactions or environmental impact.

The synthesis of sodium lauroyl glutamate involves several key reactions:

  • Acylation Reaction: Lauric acid reacts with glutamic acid to form N-lauroyl glutamic acid.
  • Neutralization Reaction: The resulting N-lauroyl glutamic acid is then neutralized with sodium hydroxide to produce sodium lauroyl glutamate .

These reactions can be summarized as follows:

Lauric Acid+Glutamic AcidN Lauroyl Glutamic Acid\text{Lauric Acid}+\text{Glutamic Acid}\rightarrow \text{N Lauroyl Glutamic Acid}

N Lauroyl Glutamic Acid+Sodium HydroxideSodium Lauroyl Glutamate\text{N Lauroyl Glutamic Acid}+\text{Sodium Hydroxide}\rightarrow \text{Sodium Lauroyl Glutamate}

Sodium lauroyl glutamate exhibits mild surfactant properties, making it suitable for sensitive skin applications. It is known to have low toxicity and minimal irritation potential, which is particularly beneficial in formulations for children and individuals with sensitive skin conditions. Additionally, it enhances the moisturizing properties of products, contributing to skin conditioning .

The industrial synthesis of sodium lauroyl glutamate typically involves the following steps:

  • Condensation Reaction: Lauric acid and L-glutamic acid are reacted in a solvent (commonly acetone) to form N-lauroyl glutamic acid.
  • Acidifying Separation: The product undergoes a two-step acidifying separation process to isolate the desired compound.
  • Solvent Removal: A rotor segment film evaporation method is employed to remove solvents from the reaction mixture.
  • Neutralization: The final step involves neutralizing N-lauroyl glutamic acid with sodium hydroxide to yield sodium lauroyl glutamate .

Sodium lauroyl glutamate is widely utilized in various personal care products, including:

  • Facial Cleansers: Due to its gentle cleansing properties.
  • Shampoos: As a surfactant that provides foam without irritation.
  • Body Washes: To enhance skin feel and reduce dryness.
  • Baby Products: Because of its mild nature and low allergenic potential .

Sodium lauroyl glutamate shares similarities with several other surfactants but stands out due to its unique properties:

Compound NameSourceKey Features
Sodium Lauryl SulfateCoconut oilStrong cleansing power but can irritate skin
Cocamidopropyl BetaineCoconut oilMild surfactant, often used in combination
Disodium Laureth SulfosuccinateDerived from coconut oilMild, non-irritating, good foaming properties
Sodium Cocoyl IsethionateCoconut oilVery mild, suitable for sensitive skin

Uniqueness of Sodium Lauroyl Glutamate

Sodium lauroyl glutamate's unique selling points include its natural origin, biodegradability, low irritation potential, and effective performance across a range of pH levels (pH 5.0-9.0). This makes it particularly suitable for formulations aimed at sensitive skin types, unlike some traditional surfactants that may cause irritation or allergic reactions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

29047-63-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 111 of 118 companies with hazard statement code(s):;
H315 (78.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29923-31-7

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Antistatic; Hair conditioning; Surfactant

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Burnett CL, Heldreth B, Bergfeld WF, Belsito DV, Hill RA, Klaassen CD, Liebler DC, Marks JG Jr, Shank RC, Slaga TJ, Snyder PW, Andersen FA. Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. Int J Toxicol. 2017 May/Jun;36(1_suppl):17S-56S. doi: 10.1177/1091581816686048. PubMed PMID: 28553738.
2: Ariki R, Hirano A, Arakawa T, Shiraki K. Drug solubilization effect of lauroyl-L-glutamate. J Biochem. 2012 Jan;151(1):27-33. doi: 10.1093/jb/mvr117. Epub 2011 Sep 23. PubMed PMID: 21949409.
3: Corazza M, Lauriola MM, Bianchi A, Zappaterra M, Virgili A. Irritant and sensitizing potential of eight surfactants commonly used in skin cleansers: an evaluation of 105 patients. Dermatitis. 2010 Sep-Oct;21(5):262-8. PubMed PMID: 20920412.
4: Chen Z, Liu J, Han Y. Rapid and sensitive determination of proteins by enhanced resonance light scattering spectroscopy of sodium lauroyl glutamate. Talanta. 2007 Feb 28;71(3):1246-51. doi: 10.1016/j.talanta.2006.06.025. Epub 2006 Jul 27. PubMed PMID: 19071440.
5: Rosa M, Rosa Infante M, Miguel Mda G, Lindman B. Spontaneous formation of vesicles and dispersed cubic and hexagonal particles in amino acid-based catanionic surfactant systems. Langmuir. 2006 Jun 20;22(13):5588-96. PubMed PMID: 16768481.
6: Kawasaki Y, Quan D, Sakamoto K, Maibach HI. Electron resonance studies on the influence of anionic surfactants on human skin. Dermatology. 1997;194(3):238-42. PubMed PMID: 9187840.
7: Lee CH, Kawasaki Y, Maibach HI. Effect of surfactant mixtures on irritant contact dermatitis potential in man: sodium lauroyl glutamate and sodium lauryl sulphate. Contact Dermatitis. 1994 Apr;30(4):205-9. PubMed PMID: 8033544.

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